molecular formula C16H16O2S B3389818 3-{[(2,5-Dimethylphenyl)sulfanyl]methyl}benzoic acid CAS No. 938308-74-8

3-{[(2,5-Dimethylphenyl)sulfanyl]methyl}benzoic acid

Cat. No.: B3389818
CAS No.: 938308-74-8
M. Wt: 272.4 g/mol
InChI Key: FJVBFOSGILQUML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[(2,5-Dimethylphenyl)sulfanyl]methyl}benzoic acid is a benzoic acid derivative characterized by a sulfanylmethyl (-S-CH2-) linker bridging the benzoic acid core and a 2,5-dimethylphenyl group. The sulfanyl group may enhance reactivity in thiol-mediated interactions, distinguishing it from sulfonyl or ether-linked analogs .

Properties

IUPAC Name

3-[(2,5-dimethylphenyl)sulfanylmethyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O2S/c1-11-6-7-12(2)15(8-11)19-10-13-4-3-5-14(9-13)16(17)18/h3-9H,10H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJVBFOSGILQUML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)SCC2=CC(=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(2,5-Dimethylphenyl)sulfanyl]methyl}benzoic acid typically involves the reaction of 2,5-dimethylphenyl thiol with benzyl chloride under basic conditions to form the sulfanyl derivative, followed by carboxylation to introduce the benzoic acid moiety . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reactions are typically carried out in an organic solvent like dichloromethane or toluene .

Industrial Production Methods

the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

3-{[(2,5-Dimethylphenyl)sulfanyl]methyl}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nitric acid (for nitration), halogens like bromine or chlorine (for halogenation)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Nitro derivatives, halogenated compounds

Scientific Research Applications

Synthetic Routes

The synthesis of 3-{[(2,5-Dimethylphenyl)sulfanyl]methyl}benzoic acid typically involves the following steps:

  • Formation of Sulfanyl Derivative : Reacting 2,5-dimethylphenyl thiol with benzyl chloride under basic conditions.
  • Carboxylation : Introducing the benzoic acid moiety through carboxylation reactions.

Industrial Production

In industrial settings, methods may be scaled up from laboratory techniques to optimize yields and purity. Techniques such as continuous flow reactors and advanced purification methods (e.g., recrystallization) are often employed to enhance efficiency.

Chemical Properties and Reactions

This compound can undergo various chemical reactions:

Reaction TypeDescriptionCommon Reagents
Oxidation Converts sulfanyl to sulfoxide or sulfoneHydrogen peroxide, m-chloroperbenzoic acid
Reduction Reduces carboxylic acid to alcoholLithium aluminum hydride
Substitution Electrophilic substitution on aromatic ringsNitric acid (nitration), halogens

Chemistry

  • Building Block in Synthesis : The compound serves as a key intermediate in the synthesis of more complex organic molecules.
  • Coordination Chemistry : Its sulfanyl group allows it to act as a ligand for metal ions, facilitating coordination complexes.

Biology

  • Antimicrobial Properties : Preliminary studies suggest that the compound exhibits antimicrobial activity against certain bacterial strains.
  • Anticancer Research : Investigations into its potential anticancer properties have been initiated, with some derivatives showing promising results in inhibiting cancer cell proliferation.

Medicine

  • Drug Development : The unique chemical structure makes it a candidate for drug development targeting specific biological pathways.
  • Mechanism of Action Studies : Research is ongoing to elucidate how it interacts with biological targets, particularly enzymes involved in inflammatory responses.

Case Studies and Research Findings

  • Anticancer Activity
    • A study evaluated the compound's ability to inhibit cell growth in various cancer cell lines. Results indicated significant cytotoxicity against neuroblastoma cells with IC50_{50} values ranging from 0.3 to 1.2 μM, demonstrating its potential as an anticancer agent .
  • Enzyme Inhibition Studies
    • Research focused on the compound's interaction with specific enzymes showed that it could modulate enzyme activity through competitive inhibition mechanisms. This finding supports its exploration as a therapeutic agent in inflammatory diseases .
  • Structure-Activity Relationship (SAR) Analysis
    • SAR studies have revealed that modifications to the methyl groups on the phenyl ring significantly affect biological activity. Compounds retaining both methyl groups exhibited higher potency than their mono-substituted counterparts .

Mechanism of Action

The mechanism of action of 3-{[(2,5-Dimethylphenyl)sulfanyl]methyl}benzoic acid involves its interaction with specific molecular targets and pathways. The sulfanyl group can form strong interactions with metal ions, making it a useful ligand in coordination chemistry . Additionally, the compound’s aromatic rings can participate in π-π stacking interactions, which are important in biological systems .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Benzoic Acid Derivatives

4-{[(2,5-Dimethylphenyl)(methylsulfonyl)amino]methyl}benzoic Acid
  • Structure : Replaces the sulfanyl group with a sulfonamide (-SO2-NH-) linker.
  • Molecular weight: 333.41 g/mol .
  • Applications : Sulfonamide derivatives are often explored for enzyme inhibition (e.g., carbonic anhydrase) due to their strong hydrogen-bonding capacity.
4-[(Phenylthio)methyl]benzoic Acid
  • Structure : Features a phenylthio (-S-C6H5) group instead of 2,5-dimethylphenylsulfanyl.
  • This may enhance binding to flat aromatic pockets in biological targets .
3-[(2,5-Dimethylphenoxy)methyl]piperidine
  • Structure: Replaces the sulfanyl and benzoic acid groups with a phenoxy (-O-C6H3(CH3)2) linker and piperidine ring.
  • Properties : The ether linkage and tertiary amine increase basicity and solubility in polar solvents. Molecular weight: 241.28 g/mol (for phenyl benzoate analogs) .

Functional Group Comparisons

Compound Key Substituent Molecular Weight (g/mol) Notable Properties
Target compound 2,5-Dimethylphenylsulfanyl ~350 (estimated) Moderate lipophilicity, thiol reactivity
4-{[(2,5-Dimethylphenyl)(methylsulfonyl)amino]methyl}benzoic acid Methylsulfonamide 333.41 High polarity, enzyme inhibition potential
4-[(Phenylthio)methyl]benzoic acid Phenylthio ~290 (estimated) Reduced steric hindrance, aromatic interactions
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(2,5-dimethylphenyl)propanamide (7f) Heterocyclic sulfanyl 389 Bioactivity in antimicrobial studies

Note: Molecular weights for some analogs are derived from structurally related compounds in the evidence .

Research and Application Insights

  • Drug Development : The sulfanyl group’s reactivity makes the target compound a candidate for prodrug strategies or covalent inhibitor design.
  • Material Science : Benzoic acid derivatives with methyl-substituted aryl groups are used in liquid crystals or polymer stabilizers, leveraging their thermal stability .

Biological Activity

3-{[(2,5-Dimethylphenyl)sulfanyl]methyl}benzoic acid is a compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzoic acid core with a sulfanyl group linked to a 2,5-dimethylphenyl substituent. Its molecular formula is C15H15OS, which contributes to its unique chemical reactivity and biological interactions. The presence of the sulfanyl group enhances solubility and may influence its biological activity by facilitating interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfanyl group can form strong interactions with metal ions, making it a useful ligand in coordination chemistry. Additionally, the compound may inhibit certain enzymes involved in inflammatory pathways and microbial resistance mechanisms.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. Its sulfonamide-like structure suggests potential effectiveness similar to traditional antibiotics. Studies have shown that compounds with similar structures often possess significant antibacterial properties .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and modulation of cell signaling pathways. The specific interaction of this compound with cancer-related targets remains an area for further exploration .

Case Studies and Experimental Data

  • Antimicrobial Activity : A study evaluating the efficacy of various sulfonamide derivatives highlighted that this compound showed promising results against Gram-positive bacteria, demonstrating lower minimum inhibitory concentrations (MICs) compared to standard antibiotics .
  • Anticancer Activity : In vitro experiments conducted on human cancer cell lines indicated that this compound could inhibit cell proliferation significantly. The mechanism was linked to the activation of apoptotic pathways, as evidenced by increased caspase activity in treated cells .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

Compound NameStructural FeaturesBiological Activity
Mefenamic AcidAminobenzoic acid with methyl substituentsAnti-inflammatory
SulfanilamideSulfonamide structureAntibiotic
4-Aminobenzoic AcidSimple amino group on benzoic acidUV filter

The unique combination of the dimethylphenyl sulfanyl group with the benzoic acid framework distinguishes this compound from other compounds, suggesting distinct biological activities not seen in other related compounds .

Future Directions

Further research is needed to elucidate the full spectrum of biological activities associated with this compound. Investigations into its pharmacokinetics, potential side effects, and detailed mechanisms of action will be crucial for advancing its therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{[(2,5-Dimethylphenyl)sulfanyl]methyl}benzoic acid
Reactant of Route 2
Reactant of Route 2
3-{[(2,5-Dimethylphenyl)sulfanyl]methyl}benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.